molecular formula C18H18O4 B1360733 2,2-Dimethyl-4-oxo-4-(4-phenoxyphenyl)butyric acid CAS No. 951893-19-9

2,2-Dimethyl-4-oxo-4-(4-phenoxyphenyl)butyric acid

Cat. No.: B1360733
CAS No.: 951893-19-9
M. Wt: 298.3 g/mol
InChI Key: JMAUKHJHKWWQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-4-oxo-4-(4-phenoxyphenyl)butyric acid is an organic compound with the molecular formula C18H18O4 and a molecular weight of 298.3 g/mol. This compound is characterized by its unique structure, which includes a phenoxyphenyl group attached to a butyric acid backbone. It is used in various chemical and industrial applications due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-oxo-4-(4-phenoxyphenyl)butyric acid typically involves the reaction of 4-phenoxybenzaldehyde with isobutyric acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-4-oxo-4-(4-phenoxyphenyl)butyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2,2-Dimethyl-4-oxo-4-(4-phenoxyphenyl)butyric acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-4-oxo-4-(4-phenoxyphenyl)butyric acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    2,2-Dimethyl-4-oxo-4-phenylbutyric acid: Similar structure but lacks the phenoxy group.

    4-Phenoxyphenylacetic acid: Contains the phenoxyphenyl group but differs in the overall structure.

Uniqueness: 2,2-Dimethyl-4-oxo-4-(4-phenoxyphenyl)butyric acid is unique due to the presence of both the dimethyl and phenoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,2-dimethyl-4-oxo-4-(4-phenoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-18(2,17(20)21)12-16(19)13-8-10-15(11-9-13)22-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAUKHJHKWWQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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